R-(-)-Flecainide

Description

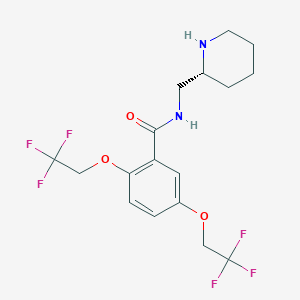

Structure

3D Structure

Properties

IUPAC Name |

N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBNUMBKLMJRSA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424962 | |

| Record name | R-(-)-Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99495-90-6 | |

| Record name | R-(-)-Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

R-(-)-Flecainide chemical structure and synthesis pathways

An In-Depth Technical Guide to the Chemical Structure and Synthesis of R-(-)-Flecainide

Authored by: Gemini, Senior Application Scientist

Abstract

Flecainide is a potent Class Ic antiarrhythmic agent widely utilized for the management of various cardiac tachyarrhythmias.[1][2][3] It functions primarily by blocking cardiac sodium channels (Nav1.5), thereby slowing electrical impulse conduction within the heart.[1][2][3][4] While commercially available as a racemic mixture of its two enantiomers, S-(+)-flecainide and R-(-)-flecainide, understanding the properties and synthesis of the individual stereoisomers is of significant interest for researchers and drug development professionals. This guide provides a detailed examination of the chemical structure of the R-(-)-enantiomer, explores established synthesis and resolution pathways, and presents relevant physicochemical and pharmacological data.

Chemical Structure and Stereochemistry of R-(-)-Flecainide

R-(-)-Flecainide is a monocarboxylic acid amide characterized by a complex structure incorporating a piperidine moiety, a central benzamide core, and two organofluorine groups.[5] The precise stereochemistry of the chiral center is critical to its designation.

IUPAC Name: N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide[6]

Key Structural Features:

-

Benzamide Core: A central aromatic ring substituted with an amide linker. This core is derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.[5]

-

Trifluoroethoxy Groups: Two -O-CH₂-CF₃ groups attached at the 2 and 5 positions of the benzene ring. The inclusion of fluorine atoms was a key aspect of its initial development, which began in 1966 as an investigation into fluorinated drug molecules.[7]

-

Piperidine Moiety: A saturated heterocyclic amine ring linked to the amide nitrogen via a methylene bridge.

-

Chiral Center: The carbon atom at the 2-position of the piperidine ring, to which the methylene group is attached, is the single stereocenter. In R-(-)-Flecainide, this center possesses the R absolute configuration.

A 2D representation of the R-(-)-Flecainide structure, highlighting the chiral center on the piperidine ring.

Physicochemical Properties

The following table summarizes the key physicochemical properties of R-(-)-Flecainide.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀F₆N₂O₃ | [6] |

| Molecular Weight | 414.34 g/mol | [5][6] |

| CAS Number | 99495-90-6 | [6] |

| Chirality | (R)-configuration | [6] |

| XLogP3 | 3.8 | [5] |

Synthesis and Chiral Resolution Pathways

The industrial synthesis of flecainide typically produces a racemic mixture, which must then be resolved to isolate the individual R-(-) and S-(+) enantiomers. Direct enantioselective synthesis is less commonly described in foundational literature.

Pathway 1: Racemic Synthesis via Pyridine Intermediate

A well-established method involves the amidation of a benzoic acid derivative with 2-(aminomethyl)pyridine, followed by the catalytic hydrogenation of the pyridine ring to yield racemic flecainide.[8][9] This two-step approach is advantageous for its control and avoidance of directly handling the more complex 2-(aminomethyl)piperidine in the initial coupling step.

The workflow can be visualized as follows:

Caption: General workflow for the racemic synthesis of Flecainide.

Pathway 2: Chiral Resolution of Racemic Flecainide

The most documented method for isolating the enantiomers is through classical resolution. This process leverages the formation of diastereomeric salts by reacting the racemic flecainide base with a chiral acid. These salts possess different physical properties, such as solubility, allowing them to be separated.

A pivotal study describes the resolution of flecainide acetate using diastereomeric alpha-bromocamphor-π-sulfonate salts, which are then separated by fractional crystallization.[10]

Caption: Dual mechanism of action of R-(-)-Flecainide.

Enantioselective Pharmacokinetics

While the two enantiomers have been shown to be essentially equipotent in their antiarrhythmic effects, their disposition in the body can differ, particularly in individuals with certain genetic polymorphisms. [10][11]Flecainide is metabolized primarily by the CYP2D6 enzyme. [2]

| Parameter | Finding | Significance |

|---|---|---|

| Disposition in Patients | Plasma concentrations of R-(-)-flecainide are often significantly higher than S-(+)-flecainide. [11] | Suggests enantioselective disposition (differences in absorption, distribution, metabolism, or excretion). |

| Effect of CYP2D6 Phenotype | In poor metabolizers (PMs) of CYP2D6, the oral clearance of R-flecainide is less than that of the S-enantiomer, and its half-life is longer. [12] | The metabolism of the R-enantiomer is more significantly impaired in PMs, leading to its accumulation compared to the S-enantiomer. |

| In Vitro Electrophysiology | Both enantiomers reduce Vmax and shorten action potential duration similarly. [11]| Confirms that the primary antiarrhythmic activity is not significantly different between the two isomers. |

Conclusion

R-(-)-Flecainide is a well-defined stereoisomer of the potent antiarrhythmic drug flecainide. Its chemical structure is centered around an (R)-configured piperidine ring linked to a 2,5-bis(2,2,2-trifluoroethoxy)benzamide core. While typically produced via racemic synthesis followed by classical chiral resolution using diastereomeric salt formation, the methodologies are robust and well-documented. Although pharmacodynamically similar to its S-(+) counterpart, R-(-)-flecainide exhibits distinct pharmacokinetic behavior, particularly concerning CYP2D6-mediated metabolism. This in-depth understanding of its structure, synthesis, and pharmacology is essential for professionals engaged in cardiovascular drug research and development.

References

-

Flecainide - Wikipedia. [Link]

-

Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. | Semantic Scholar. [Link]

-

Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, and antiarrhythmic properties of the enantiomers - PubMed. [Link]

-

High-performance Liquid Chromatographic Assay of Flecainide and Its Enantiomers in Serum - PubMed. [Link]

-

R-(-)-Flecainide | C17H20F6N2O3 | CID 6603850 - PubChem. [Link]

-

Flecainide - StatPearls - NCBI Bookshelf. [Link]

-

Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - MDPI. [Link]

-

What is the mode of action of Flecainide (anti-arrhythmic medication)? - Dr.Oracle. [Link]

-

Flecainide | C17H20F6N2O3 | CID 3356 - PubChem. [Link]

-

Flecainide acetate - New Drug Approvals. [Link]

-

Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype - PMC - NIH. [Link]

-

The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia - Frontiers. [Link]

-

Flecainide in clinical practice - PMC - PubMed Central. [Link]

-

Identification and synthesis of Flecainide acetate impurities and its control to ICH limit - AWS. [Link]

-

Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit. [Link]

- US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google P

- CN111018694A - Production method of flecainide - Google P

-

Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro - PubMed. [Link]

-

Discovery and development of flecainide - PubMed. [Link]

Sources

- 1. Flecainide - Wikipedia [en.wikipedia.org]

- 2. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Flecainide in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. R-(-)-Flecainide | C17H20F6N2O3 | CID 6603850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery and development of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]

- 10. Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzam ide acetate, and antiarrhythmic properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereospecific Effects of Flecainide Enantiomers In Vitro

Foreword: The Imperative of Chirality in Modern Drug Evaluation

In the realm of pharmacology, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. The concept of stereoisomerism, where molecules possess the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, is of paramount importance.[1][2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles.[3][4] This principle necessitates a granular, stereospecific evaluation of chiral drugs to fully comprehend their efficacy and safety.

Flecainide, a potent Class Ic antiarrhythmic agent, is a prime example.[5][6] Routinely administered as a racemic mixture—a 50:50 combination of its (S)-(+)- and (R)-(-)-enantiomers—it is a cornerstone in managing various cardiac arrhythmias by primarily blocking the fast inward sodium current (I_Na).[5][7][8] This guide provides an in-depth technical exploration of the stereospecific effects of flecainide's enantiomers observed in vitro. We will dissect the subtle yet significant differences in their electrophysiological actions, provide field-proven experimental protocols to empower researchers to validate these findings, and offer insights into the causal relationships that govern their interactions with cardiac ion channels.

Part 1: The Core Mechanism and Stereospecific Nuances

Flecainide's primary therapeutic action is the potent, state-dependent blockade of the cardiac sodium channel, Nav1.5.[5][9][10] This "use-dependent" characteristic means its blocking effect is more pronounced at higher heart rates, as it preferentially binds to the open and inactivated states of the channel.[11][12] This action markedly slows the upstroke velocity (Vmax) of the cardiac action potential, thereby slowing electrical conduction in the heart.[5][13] Beyond its primary target, flecainide also exerts effects on other cardiac ion channels, including the delayed rectifier potassium current (I_Kr) and the ryanodine receptor (RyR2), which regulates calcium release from the sarcoplasmic reticulum.[5][14][15][16]

While both the (R)- and (S)-enantiomers contribute to the overall effect of racemic flecainide, in vitro studies have revealed distinct stereospecific properties. It is crucial to note that while some studies conclude the overall antiarrhythmic potency is similar between the enantiomers[17], detailed electrophysiological investigations uncover key kinetic differences.

A pivotal study on canine cardiac Purkinje fibers found that while both enantiomers effectively reduced Vmax, the kinetics of this block differed significantly.[7] The time constant for the development of Vmax depression was notably longer for S-(+)-flecainide compared to R-(-)-flecainide.[7] Further research in guinea-pig papillary muscle corroborated that stereospecific effects exist, showing that (+)-flecainide caused a greater suppression of Vmax and action potential amplitude than (-)-flecainide at a 1 Hz stimulation frequency.[18]

These findings suggest that while the equilibrium block may be similar, the rate at which the enantiomers associate with and/or dissociate from the sodium channel differs. This kinetic distinction is critical, as the dynamic interplay between a drug and its target during the cardiac cycle dictates its ultimate electrophysiological outcome.

Quantitative Comparison of Flecainide Enantiomers

The following table summarizes key quantitative data from published in vitro studies, providing a clear comparison of the electrophysiological effects of the flecainide enantiomers.

| Parameter | (S)-(+)-Flecainide | (R)-(-)-Flecainide | Racemic Flecainide | Tissue/Model System | Reference |

| Time Constant of Vmax Depression | 13.4 ± 1.5 seconds | 8.9 ± 0.6 seconds | Not Reported | Canine Purkinje Fibers | [7] |

| Vmax (% of Control at 7.2 µM) | 54.4 ± 1.4% | 60.5 ± 1.1% | Not Reported | Guinea-Pig Papillary Muscle (1 Hz) | [18] |

| Action Potential Amplitude (% of Control at 7.2 µM) | 82.7 ± 1.0% | 86.4 ± 0.8% | Not Reported | Guinea-Pig Papillary Muscle (1 Hz) | [18] |

| Action Potential Duration (APD90) | Shortened | Shortened | Shortened | Canine Purkinje Fibers | [7] |

Part 2: In Vitro Investigative Protocols

To facilitate rigorous, independent research into the stereospecificity of flecainide, this section details the gold-standard methodologies. The cornerstone of this investigation is patch-clamp electrophysiology, an unparalleled technique for dissecting drug-ion channel interactions at the molecular level.[11][19][20]

Diagram: General Workflow for In Vitro Electrophysiological Assessment

Caption: General workflow for patch-clamp experiments.

Protocol 1: Characterizing Use-Dependent Block of Nav1.5 in a Recombinant System

Objective: To quantitatively determine the potency and kinetics of use-dependent sodium channel blockade by each flecainide enantiomer.

Causality: Using a recombinant cell line (e.g., HEK293) stably expressing the human Nav1.5 channel isolates the primary target, eliminating confounding variables from other ion channels present in native cardiomyocytes. This ensures that observed effects are directly attributable to the drug's interaction with Nav1.5.

Methodology:

-

Cell Culture: Culture HEK293 cells stably transfected with the SCN5A gene (encoding Nav1.5) under standard conditions. Passage cells 24-48 hours before the experiment to ensure optimal health and density.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels from the inside).

-

Drug Stock: Prepare high-concentration stock solutions (e.g., 10 mM) of (R)-flecainide, (S)-flecainide, and racemic flecainide in DMSO. Dilute to final working concentrations in the external solution on the day of the experiment.

-

-

Recording (Whole-Cell Voltage-Clamp):

-

Establish a whole-cell configuration.

-

Hold the cell membrane potential at a hyperpolarized level where most channels are in the resting state (e.g., -120 mV).

-

Tonic Block Assessment: From the holding potential, apply a brief (20 ms) depolarizing pulse to 0 mV to elicit a peak inward sodium current (I_Na). Measure the peak current under control conditions and after equilibration with the drug.

-

Use-Dependent Block Assessment: Apply a train of 30 depolarizing pulses (20 ms to 0 mV) from a holding potential of -100 mV at varying frequencies (e.g., 1 Hz and 5 Hz). This protocol mimics different heart rates and reveals the use-dependent nature of the block.

-

Recovery from Inactivation: Use a two-pulse protocol. A conditioning pulse inactivates the channels, followed by a variable recovery interval at a negative potential, and then a test pulse to measure the fraction of recovered channels.

-

-

Data Analysis:

-

For use-dependent block, plot the normalized peak I_Na for each pulse in the train. The rate of decay reflects the kinetics of block development.

-

Fit the data to an exponential function to derive the time constant (τ) of block for each enantiomer at different frequencies.

-

Calculate the IC50 for tonic and use-dependent block by fitting concentration-response data to the Hill equation.

-

Protocol 2: Assessing Integrated Electrophysiological Effects in Cardiomyocytes

Objective: To evaluate the net effect of each enantiomer on the cardiac action potential (AP) morphology and characteristics.

Causality: While recombinant systems are excellent for target isolation, native or stem-cell-derived cardiomyocytes provide a more physiologically relevant context.[21] This protocol assesses the drug's integrated effect on Vmax (reflecting I_Na), repolarization (reflecting I_Kr and other K+ currents), and overall AP duration, providing a holistic view of its cellular impact.[13][22][23]

Methodology:

-

Cell Preparation: Use either freshly isolated ventricular myocytes from an appropriate animal model (e.g., guinea pig) or cultured human pluripotent stem cell-derived ventricular cardiomyocytes (hPSC-VCMs).[18][21]

-

Solutions: Use standard Tyrode's solution for the external bath and a potassium-based internal solution for the pipette.

-

Recording (Whole-Cell Current-Clamp):

-

Establish a whole-cell configuration.

-

Inject a small hyperpolarizing current to prevent spontaneous firing if necessary.

-

Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).

-

Record stable baseline APs for several minutes.

-

Perfuse the cell with the desired concentration of the flecainide enantiomer and record until a steady-state effect is achieved.

-

Perform a washout with the control solution to check for reversibility.

-

-

Data Analysis:

-

Measure the following AP parameters before, during, and after drug application:

-

Maximal Upstroke Velocity (Vmax): The first derivative of the AP upstroke (dV/dt_max).

-

Action Potential Duration (APD): Measure at 50% and 90% repolarization (APD50 and APD90).

-

Action Potential Amplitude (APA).

-

Resting Membrane Potential (RMP).

-

-

Compare the percentage change in these parameters between the (R)- and (S)-enantiomers.

-

Part 3: Mechanistic Visualization and Conclusion

Diagram: Flecainide's Molecular Targets and Electrophysiological Consequences

Sources

- 1. Stereoisomers in pharmacology | PPTX [slideshare.net]

- 2. Stereo Isomerism | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flecainide - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rupress.org [rupress.org]

- 13. Antiarrhythmic Electrophysiology and Pharmacotherapy | Anesthesia Key [aneskey.com]

- 14. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 15. Multiple targets for flecainide action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzam ide acetate, and antiarrhythmic properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of the enantiomers of flecainide on action potential characteristics in the guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Patch Clamp Protocol [labome.com]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. Probing flecainide block of INa using human pluripotent stem cell-derived ventricular cardiomyocytes adapted to automated patch-clamping and 2D monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Relevance of cellular to clinical electrophysiology in interpreting antiarrhythmic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of R-(-)-Flecainide

Introduction

Flecainide, a class Ic antiarrhythmic agent, is a cornerstone in the management of supraventricular and ventricular arrhythmias.[1][2][3][4][5] Administered as a racemic mixture of R-(-)- and S-(+)-enantiomers, its therapeutic and toxic effects are intrinsically linked to the complex interplay of its pharmacokinetics and metabolism. This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of R-(-)-flecainide, with a particular focus on the scientific principles and experimental methodologies that underpin our understanding of this potent pharmaceutical agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the disposition of R-(-)-flecainide in the body.

Physicochemical Properties and Formulation

Flecainide acetate is a white crystalline substance with a pKa of 9.3 and an aqueous solubility of 48.4 mg/mL at 37°C.[6] It is a benzamide derivative, chemically described as N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate.[3][6] The presence of a chiral center necessitates the consideration of stereoselectivity in its pharmacokinetic profile.

Pharmacokinetics of R-(-)-Flecainide

The journey of R-(-)-flecainide through the body is governed by its ADME properties, which exhibit notable inter-individual variability, partly due to genetic factors.

Absorption

Following oral administration, flecainide is almost completely absorbed, with a bioavailability of approximately 90% to 95%, indicating minimal first-pass metabolism.[7] Peak plasma concentrations are typically reached within 1 to 6 hours.[5][7] Food and antacids do not significantly affect the rate or extent of absorption.

Distribution

Flecainide exhibits a wide apparent volume of distribution, suggesting extensive tissue distribution.[8] Approximately 40% of the drug is bound to plasma proteins, a level that is unlikely to lead to significant protein-binding-based drug interactions.[6][8]

Metabolism: A Tale of Two Enantiomers and Key Cytochromes

The metabolism of flecainide is a critical determinant of its efficacy and safety, with stereoselectivity playing a significant role. The liver is the primary site of metabolism, where flecainide is converted to two major metabolites: the active meta-O-dealkylated flecainide (MODF) and the inactive meta-O-dealkylated lactam of flecainide (MODLF).[1][3][7][9] These metabolites are subsequently conjugated, primarily with glucuronic acid or sulfate, before excretion.[3][7]

The cytochrome P450 (CYP) enzyme system, specifically CYP2D6 and to a lesser extent CYP1A2 , are the key players in flecainide's metabolism.[1][7][8] The genetic polymorphism of CYP2D6 leads to different metabolizer phenotypes (poor, intermediate, extensive, and ultra-rapid metabolizers), which can significantly impact flecainide clearance and exposure.[7]

Crucially, the metabolism of flecainide is stereoselective. In vitro studies using human liver microsomes have demonstrated that CYP2D6 exhibits a higher clearance for the R-(+)-enantiomer compared to the S-(-)-enantiomer.[10] Conversely, CYP1A2 shows a slightly higher clearance for S-(-)-flecainide.[10] This differential metabolism can lead to an enrichment of the R-(-)-enantiomer in individuals with reduced CYP2D6 activity (poor metabolizers).

The active metabolite, MODF, possesses about one-fifth of the antiarrhythmic activity of the parent drug.[3][7][8][9] The other major metabolite, MODLF, is considered inactive.[1][3][9]

Excretion

Flecainide and its metabolites are primarily eliminated via the kidneys. Approximately 30% of an oral dose is excreted unchanged in the urine.[1][7][8] The remainder is excreted as metabolites. Renal impairment can significantly prolong the elimination half-life of flecainide, necessitating dose adjustments.

Visualizing the Metabolic Fate of R-(-)-Flecainide

The following diagram illustrates the primary metabolic pathways of R-(-)-flecainide, highlighting the key enzymes and resulting metabolites.

Caption: Metabolic pathway of R-(-)-Flecainide.

Quantitative Pharmacokinetic Parameters of R-(-)-Flecainide

The following table summarizes key pharmacokinetic parameters for flecainide, with a focus on R-(-)-flecainide where data is available.

| Parameter | Value | Reference |

| Bioavailability | ~90-95% | [7] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 6 hours | [5][7] |

| Plasma Protein Binding | ~40% | [6][8] |

| Apparent Volume of Distribution | Wide | [8] |

| Elimination Half-life | 7 - 23 hours | [1] |

| Primary Metabolizing Enzymes | CYP2D6 (major), CYP1A2 (minor) | [1][7][8] |

| Primary Route of Excretion | Renal | [1][7] |

| Unchanged Drug in Urine | ~30% | [1][7][8] |

| Active Metabolite | meta-O-dealkylated flecainide (MODF) | [1][3][7][9] |

| Inactive Metabolite | meta-O-dealkylated lactam of flecainide (MODLF) | [1][3][9] |

Experimental Protocols for Studying R-(-)-Flecainide Pharmacokinetics and Metabolism

A thorough investigation of the pharmacokinetic and metabolic profile of R-(-)-flecainide requires a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol provides a framework for assessing the metabolic stability and identifying the metabolites of R-(-)-flecainide.

Objective: To determine the in vitro metabolic clearance and identify the metabolites of R-(-)-flecainide using human liver microsomes.

Materials:

-

R-(-)-Flecainide

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of R-(-)-flecainide in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the R-(-)-flecainide stock solution to achieve the desired final concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time-Course Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Termination of the Reaction:

-

Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

-

Sample Processing:

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining R-(-)-flecainide and identify and quantify its metabolites.

-

Data Analysis:

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of R-(-)-flecainide.

-

Identify the major metabolites formed and characterize their formation kinetics.

Caption: In Vitro Metabolism Workflow.

In Vivo Pharmacokinetic Study in a Canine Model

This protocol outlines a typical design for an in vivo pharmacokinetic study of R-(-)-flecainide in dogs.

Objective: To determine the pharmacokinetic profile of R-(-)-flecainide in a canine model following oral or intravenous administration.

Materials:

-

R-(-)-Flecainide formulation for oral and/or intravenous administration

-

Beagle dogs (or other suitable strain)

-

Catheters for blood sampling

-

Anticoagulant (e.g., heparin)

-

Centrifuge

-

Freezer for plasma storage

-

Validated analytical method for R-(-)-flecainide in plasma

Procedure:

-

Animal Acclimatization and Preparation:

-

Acclimatize the dogs to the study conditions.

-

Fast the animals overnight before dosing.

-

Place an indwelling catheter for serial blood sampling.

-

-

Drug Administration:

-

Administer a single dose of R-(-)-flecainide either orally (e.g., via gavage) or intravenously.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

-

Collect blood in tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Analyze the plasma samples for R-(-)-flecainide concentrations using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Caption: In Vivo Pharmacokinetic Workflow.

Analytical Methodologies for R-(-)-Flecainide Quantification

Accurate quantification of R-(-)-flecainide and its metabolites in biological matrices is paramount for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection are the most commonly employed techniques.

Stereospecific HPLC Method:

A stereoselective HPLC method is essential to differentiate between the R-(-) and S-(+) enantiomers of flecainide.[11] This can be achieved by using a chiral stationary phase or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a non-chiral column.[11]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be utilized for the quantification of flecainide, often requiring derivatization to improve its volatility and chromatographic properties.

Mechanism of Action: A Multi-channel Blockade

Flecainide's antiarrhythmic effects are primarily mediated by its potent blockade of cardiac sodium channels (Nav1.5).[5][12] This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.[12] Flecainide also exhibits "use-dependent" blockade, meaning its effect is more pronounced at faster heart rates.[5][12]

In addition to sodium channel blockade, flecainide has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr) and the ryanodine receptor 2 (RyR2), which is involved in intracellular calcium release.[5][13] This multi-channel blockade contributes to its complex electrophysiological profile and its efficacy in various arrhythmias.

Caption: Mechanism of Action of R-(-)-Flecainide.

Conclusion

The pharmacokinetics and metabolism of R-(-)-flecainide are complex, characterized by high bioavailability, extensive tissue distribution, and stereoselective metabolism primarily mediated by CYP2D6 and CYP1A2. The interplay between the parent drug and its active metabolite, MODF, contributes to its overall therapeutic effect. A thorough understanding of these processes, facilitated by robust in vitro and in vivo experimental models and precise analytical methodologies, is crucial for the safe and effective use of this important antiarrhythmic agent and for the development of future cardiac therapies. The influence of pharmacogenomics, particularly CYP2D6 polymorphisms, underscores the importance of personalized medicine approaches in optimizing flecainide therapy.

References

-

Flecainide | Encyclopedia MDPI. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Flecainide Action Pathway. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Vardas, P. E., & Simantirakis, E. N. (2012). Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology, 4(9), 275–284. [Link]

-

Flecainide Acetate Tablet [package insert]. (n.d.). DailyMed. Retrieved January 15, 2026, from [Link]

- Wibowo, A., & Sari, D. K. (2024). Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide). Biomedical and Pharmacology Journal, 17(1).

-

Turgeon, J., Fiset, C., Giguère, R., & Lefrançois, J. (1991). Stereoselective determination of flecainide in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 571(1-2), 265–273. [Link]

- Musthafa, M., et al. (n.d.). RP-HPLC method development & validation for estimation of Flecainide acetate in bulk and tablet dosage form. International Journal of Pharmaceutical Sciences and Research.

-

Flecainide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

- Patel, V. V., & Tisdale, J. E. (2025). Flecainide. In StatPearls.

-

Flecainide. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

- A Review on Analytical Method Development and Validation of Flecainide using HPLC. (2025). Asian Journal of Research in Chemistry.

- A Review on Analytical Method Development and Validation of Flecainide using HPLC. (2025). Asian Journal of Research in Chemistry.

- What is the mechanism of Flecainide Acetate? (2024, July 17).

- Analytical Method Development and Validation of Flecainide Acetate by Chromatographic and Spectrophotometric Techniques. (2025).

- Musthafa, M., et al. (n.d.). RP-HPLC method development & validation for estimation of Flecainide acetate in bulk and tablet dosage form. SlideShare.

-

Al-Saffar, A., et al. (2014). Pharmacokinetic-pharmacodynamic modeling of QRS-prolongation by flecainide: heart rate-dependent effects during sinus rhythm in conscious telemetered dogs. Journal of Pharmacological and Toxicological Methods, 69(1), 77–84. [Link]

-

Walton, S. D., & Wagner, J. B. (2024). Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias. Frontiers in Pharmacology, 15, 1356531. [Link]

-

Doki, K., et al. (2014). Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. Biomedical Chromatography, 28(9), 1256–1262. [Link]

-

Gaillard, Y., & Pépin, G. (1997). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of Analytical Toxicology, 21(5), 379–384. [Link]

-

Doki, K., et al. (2009). Effects of CYP2D6 genotypes on age-related change of flecainide metabolism. British Journal of Clinical Pharmacology, 68(3), 423–431. [Link]

- Gaillard, Y., & Pépin, G. (2003). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Journal of Analytical Toxicology, 27(1), 43-50.

- Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.

- Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io.

-

Flecainide Acetate. (n.d.). Drugs.com. Retrieved January 15, 2026, from [Link]

-

Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved January 15, 2026, from [Link]

-

Doki, K., et al. (2015). Serum flecainide S/R ratio reflects the CYP2D6 genotype and changes in CYP2D6 activity. Drug Metabolism and Pharmacokinetics, 30(4), 257–262. [Link]

-

Ranger, S., et al. (1993). Determinants and Mechanisms of Flecainide-Induced Promotion of Ventricular Tachycardia in Anesthetized Dogs. Circulation, 88(4), 1829–1840. [Link]

- Chang, S. F., et al. (1982). Quantitation of flecainide acetate, a new antiarrhythmic agent, in biological fluids by gas chromatography with electron-capture detection. Journal of Pharmaceutical Sciences, 71(1), 69–72.

- Bhavani, K., et al. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy, 13(2), 194-204.

- Patterson, E., et al. (1987). Effects of Flecainide Acetate on Ventricular Tachyarrhythmia and Fibrillation in Dogs with Recent Myocardial Infarction. Journal of Cardiovascular Pharmacology, 10(4), 438-445.

-

Ng, C., et al. (2012). Effects of CYP2D610, CYP3A53, CYP1A2*1F, and ABCB1 C3435T polymorphisms on the pharmacokinetics of flecainide in healthy Chinese subjects. European Journal of Clinical Pharmacology, 68(6), 723–730. [Link]

-

Chang, S. F., et al. (1983). High-performance liquid chromatographic method for the quantitation of flecainide, a new antiarrhythmic, in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 272(2), 341–350. [Link]

- Patterson, E., et al. (1987). Effects of flecainide acetate on ventricular tachyarrhythmia and fibrillation in dogs with recent myocardial infarction. Journal of Cardiovascular Pharmacology, 10(4), 438–445.

- Guehler, J., et al. (1984). Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. The American Journal of Cardiology, 54(6), 63B-68B.

- Breindahl, T., & Andreasen, F. (2000). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry.

Sources

- 1. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RP-HPLC method development & validation for estimation of Flecainide acetate in bulk and tablet dosage form [ipindexing.com]

- 3. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Flecainide - Wikipedia [en.wikipedia.org]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Flecainide | Encyclopedia MDPI [encyclopedia.pub]

- 9. DailyMed - FLECAINIDE ACETATE tablet [dailymed.nlm.nih.gov]

- 10. Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective determination of flecainide in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]

- 13. Flecainide Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Chiral Resolution of Flecainide Acetate

This guide provides a comprehensive technical overview of the discovery, development, and chiral resolution of flecainide acetate. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction: The Genesis of a Potent Antiarrhythmic Agent

The journey of flecainide acetate, a cornerstone in the management of cardiac arrhythmias, began in 1966.[1][2] The initial impetus for its development was a broad exploration into the effects of fluorine substitution on potential drug molecules.[1] The early stages of this research were not focused on cardiac applications but rather on the development of new local anesthetics.[1][2] It was the astute observations and guidance of pharmacologists that pivoted the project's focus towards its eventual destiny as an antiarrhythmic agent.[1]

Flecainide was first synthesized in 1972 and received FDA approval on October 31, 1985.[2] It is classified as a Class Ic antiarrhythmic agent, a group of drugs that potently block cardiac sodium (Na+) channels.[3][4] This mechanism of action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.[4][5] This electrophysiological effect makes it effective in the treatment of a variety of supraventricular and ventricular arrhythmias, including paroxysmal atrial fibrillation and flutter.[2][3][6]

Flecainide is chemically known as N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy) benzamide acetate.[7] It is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, (R)- and (S)-flecainide.[8] This seemingly minor structural detail has significant pharmacological implications, necessitating a deep dive into the stereochemistry of the molecule.

The Significance of Chirality in Flecainide's Pharmacology

The presence of a chiral center in the piperidine ring of flecainide means that the drug exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The spatial arrangement of these enantiomers can significantly influence their biological effects, a crucial consideration in pharmacology.[9]

Studies have revealed that flecainide undergoes enantioselective disposition in the human body, with plasma concentrations of (R)-(-)-flecainide being significantly higher than those of the (S)-(+)-enantiomer.[8] This suggests differences in how the two enantiomers are metabolized and eliminated.[8][10] Specifically, the metabolism of (R)-flecainide is more impaired in individuals who are poor metabolizers via the cytochrome P450 2D6 (CYP2D6) enzyme.[10][11]

Despite these pharmacokinetic differences, in vitro studies on canine cardiac Purkinje fibers have shown that both enantiomers exert similar electrophysiological effects, reducing the maximal rate of depolarization (Vmax) of the action potential.[8] However, the time constant for the development of Vmax depression was found to be significantly longer for (S)-(+)-flecainide compared to (R)-(-)-flecainide.[8] While early research concluded that there was no significant advantage to administering a single enantiomer over the racemic mixture, the distinct pharmacokinetic profiles underscore the importance of being able to separate and analyze each enantiomer independently.[8][12]

Methodologies for the Chiral Resolution of Flecainide Acetate

The separation of flecainide's enantiomers, a process known as chiral resolution, is essential for studying their individual pharmacological and toxicological profiles. Two primary approaches have been successfully employed: classical resolution via diastereomeric salt formation and chromatographic separation using chiral stationary phases.

Classical Resolution: Diastereomeric Salt Formation

One of the earliest and most traditional methods for resolving racemic mixtures is the formation of diastereomeric salts. This technique relies on the reaction of the racemic base with a chiral acid to form a pair of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.

A published method for the resolution of flecainide acetate involves the use of (+)-α-bromocamphor-π-sulfonic acid as the resolving agent.[12] The diastereomeric salts are then separated by fractional crystallization, yielding the individual enantiomers with high optical purity (greater than 99%).[12]

Caption: Workflow for the classical resolution of flecainide acetate.

-

Salt Formation: Dissolve racemic flecainide acetate in a suitable solvent. Add an equimolar amount of a chiral resolving agent, such as (+)-α-bromocamphor-π-sulfonic acid.

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt with lower solubility will precipitate first.

-

Isolation: Isolate the precipitated salt by filtration. The other diastereomer will remain in the mother liquor.

-

Purification: Recrystallize the isolated salt to improve its purity.

-

Liberation of Enantiomer: Treat the purified diastereomeric salt with a base to neutralize the chiral acid and liberate the free enantiomeric base of flecainide.

-

Extraction: Extract the free base into an organic solvent.

-

Isolation of the Second Enantiomer: The second enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.

-

Purity Assessment: Determine the optical purity of each enantiomer using techniques such as polarimetry or chiral chromatography.

Chromatographic Resolution: The Power of Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) has become the predominant method for the chiral separation of pharmaceuticals due to its high efficiency, sensitivity, and applicability to a wide range of compounds.[13] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common approach.[13]

In this method, the racemic mixture is directly injected onto an HPLC column containing a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based chiral columns, such as Chiralpak AS-RH, have proven effective for the stereoselective analysis of flecainide enantiomers.[14]

Caption: A typical workflow for the direct chiral HPLC separation of flecainide.

-

Sample Preparation: Prepare a solution of racemic flecainide acetate in a suitable solvent compatible with the mobile phase. For biological samples like serum or urine, a liquid-liquid extraction step using a solvent like diethyl ether is necessary to isolate the drug.[14]

-

Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector.

-

Chiral Column: A polysaccharide-based chiral column, such as Chiralpak AS-RH.[14]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, 0.1 M potassium hexafluorophosphate and acetonitrile (65:35, v/v).[14]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[14]

-

Detector: A fluorescence detector is often used for its high sensitivity, with excitation and emission wavelengths set at 300 nm and 370 nm, respectively.[14]

-

-

Analysis: Inject the prepared sample onto the HPLC system. The enantiomers will be separated on the chiral column and detected as they elute, resulting in two distinct peaks on the chromatogram.

-

Quantification: The concentration of each enantiomer can be determined by comparing its peak area to that of a calibration curve prepared with known concentrations of the individual enantiomers.

An alternative chromatographic approach is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[15][16]

For flecainide, derivatization with optically active reagents like (-)-menthyl chloroformate or 1-[(4-nitrophenyl)sulfonyl]-L-propyl chloride has been reported.[15][17] The resulting diastereoisomers are then separated on a reversed-phase C18 column.[17]

| Method | Column | Mobile Phase | Detection | Key Findings | Reference |

| Direct | Chiralpak AS-RH (polysaccharide-based) | 0.1 M Potassium Hexafluorophosphate and Acetonitrile (65:35, v/v) | Fluorescence (Ex: 300 nm, Em: 370 nm) | Successful separation of enantiomers in serum and urine.[14] | [14] |

| Indirect (Derivatization) | Reversed-phase C18 | Acetonitrile:Water:Triethylamine (45:55:0.2) | UV (280 nm) | Derivatization with 1-[(4-nitrophenyl)sulfonyl]-L-propyl chloride allows separation on an achiral column.[17] | [17] |

| Indirect (Derivatization) | Normal Phase Silica | Not specified | Fluorescence (Ex: 305 nm, Em: 340 nm) | Derivatization with (-)-menthyl chloroformate.[15] | [15] |

| Indirect (Derivatization) | Reversed-phase | Not specified | Spectrofluorimetric | Derivatization with R-(+)-1-phenylethyl-isocyanate.[16] | [16] |

Conclusion

The development of flecainide acetate is a testament to the serendipitous nature of drug discovery, evolving from a project on local anesthetics to a vital antiarrhythmic therapy. Its existence as a racemic mixture has spurred significant research into its stereoselective pharmacokinetics and the development of robust methods for its chiral resolution. Both classical diastereomeric salt formation and modern chromatographic techniques, particularly direct HPLC on chiral stationary phases, have proven to be effective in separating the (R)- and (S)-enantiomers. This capability is not merely an academic exercise; it is fundamental to a deeper understanding of the drug's disposition in the body and for ensuring the quality and consistency of this important medication. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with flecainide and other chiral pharmaceuticals.

References

-

Doki, K., Sekiguchi, Y., et al. (2014). Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. Biomedical Chromatography, 28(9), 1193-1198. [Link]

-

Ban, T. (1984). Discovery and development of flecainide. The American Journal of Cardiology, 53(5), 17B-20B. [Link]

-

Kroemer, H. K., Turgeon, J., et al. (1989). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Clinical Pharmacology & Therapeutics, 46(5), 564-570. [Link]

-

Banitt, E. H., Schmid, J. R., & Newmark, R. A. (1986). Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, and antiarrhythmic properties of the enantiomers. Journal of Medicinal Chemistry, 29(2), 299-302. [Link]

-

OzEMedicine. (2008). History of use of anti-arrhythmic agents. OzEMedicine - Wiki for Australian Emergency Medicine Doctors. [Link]

-

MedPath. (n.d.). Flecainide. MedPath. [Link]

-

Turgeon, J., Kroemer, H. K., et al. (1990). Stereoselective determination of flecainide in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 79(2), 91-95. [Link]

-

Tamargo, J., et al. (2021). The history of antiarrhythmic drugs: a winding road marked by multiple failures. Revista Española de Cardiología (English Edition), 74(1), 69-79. [Link]

-

Pugsley, M. K. (2022). Antiarrhythmic drug development: Historical review and future perspective. Pharmacology & Therapeutics, 237, 108154. [Link]

-

American Chemical Society. (1986). Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, and antiarrhythmic properties of the enantiomers. Journal of Medicinal Chemistry. [Link]

-

de Micheli, A. (1987). [Development of anti-arrhythmic drugs]. Archivos del Instituto de Cardiología de México, 57(1), 1-8. [Link]

-

Gross, A. S., et al. (1989). Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. British Journal of Clinical Pharmacology, 28(5), 555-566. [Link]

-

Gattani, S. G., & Nagle, A. A. (1995). High-performance liquid chromatographic determination of the enantiomers of flecainide in human plasma and urine. Journal of Chromatography B: Biomedical Applications, 665(2), 335-342. [Link]

-

American Chemical Society. (1986). Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, and antiarrhythmic properties of the enantiomers. Journal of Medicinal Chemistry. [Link]

-

New Drug Approvals. (2019). Flecainide acetate. New Drug Approvals. [Link]

-

University of Oxford. (2018). Antiarrhythmic drugs – an updated classification after 50 years. Department of Pharmacology News. [Link]

-

Patsnap. (n.d.). Flecainide Acetate - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

Birgersdotter, U. M., et al. (1992). Stereoselective genetically-determined interaction between chronic flecainide and quinidine in patients with arrhythmias. British Journal of Clinical Pharmacology, 33(3), 275-280. [Link]

-

Amazon Web Services. (n.d.). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. [Link]

-

Lie-A-Huen, L., et al. (1989). High-performance liquid chromatographic assay of flecainide and its enantiomers in serum. Therapeutic Drug Monitoring, 11(6), 708-711. [Link]

-

Gal, J., Meyer-Lehnert, S., & Desai, D. M. (1990). Reversed-phase LC resolutions of chiral antiarrhythmic agents via derivatization with homochiral isothiocyanates. Chirality, 2(1), 43-51. [Link]

- Google Patents. (n.d.). US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof.

-

ResearchGate. (n.d.). Structure of Flecainide. ResearchGate. [Link]

-

Wikipedia. (n.d.). Flecainide. Wikipedia. [Link]

-

Stang, L., & Schoo, C. (2023). Flecainide. In StatPearls. StatPearls Publishing. [Link]

-

Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Drugs.com. (n.d.). Flecainide: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Pharmacology Mentor. (n.d.). Antiarrhythmic drugs: Flecainide (Class 1C). Pharmacology Mentor. [Link]

-

ResearchGate. (n.d.). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Flecainide. PubChem Compound Database. [Link]

-

Drugs.com. (n.d.). 3M TR 50 Pill White Round. Pill Identifier. [Link]

-

Camm, A. J., & Paul, V. (1987). A study of the use of flecainide acetate in the long-term management of cardiac arrhythmias. Drugs, 34 Suppl 2, 85-91. [Link]

-

ClinicalTrials.gov. (n.d.). INhalation of Flecainide to Convert Recent Onset SympTomatic Atrial Fibrillation to siNus rhyThm (INSTANT). ClinicalTrials.gov. [Link]

Sources

- 1. Discovery and development of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antiarrhythmic drugs: Flecainide | Pharmacology Mentor [pharmacologymentor.com]

- 5. drugs.com [drugs.com]

- 6. A study of the use of flecainide acetate in the long-term management of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective genetically-determined interaction between chronic flecainide and quinidine in patients with arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzam ide acetate, and antiarrhythmic properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. | Semantic Scholar [semanticscholar.org]

- 15. Stereoselective determination of flecainide in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-performance liquid chromatographic assay of flecainide and its enantiomers in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-performance liquid chromatographic determination of the enantiomers of flecainide in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Bioactivity of R-(-)-Flecainide

Introduction: Beyond the Racemate in Cardiac Electrophysiology

Flecainide, a class Ic antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades.[1] Administered clinically as a racemic mixture of its two enantiomers, R-(-)-flecainide and S-(+)-flecainide, its primary mechanism of action involves the potent blockade of the cardiac sodium channel, Nav1.5.[1] This inhibition of the fast inward sodium current slows conduction velocity in the heart, thereby suppressing tachyarrhythmias.[1] However, the pharmacological profile of flecainide is more complex, with documented effects on other critical cardiac ion channels, including the ryanodine receptor 2 (RyR2) and the hERG potassium channel, which contribute to its therapeutic and proarrhythmic potential.[2][3]

While the racemic mixture has a well-established clinical profile, the distinct contributions of its stereoisomers to its bioactivity are less understood. Emerging evidence suggests potential stereoselectivity in flecainide's pharmacokinetics and pharmacodynamics, prompting a deeper investigation into the specific properties of each enantiomer. This technical guide focuses on the preliminary in vitro characterization of R-(-)-flecainide, providing a framework for researchers and drug development professionals to explore its unique bioactivity. We will delve into the rationale for studying this specific enantiomer, propose a suite of essential in vitro assays, and provide detailed, field-proven protocols to elucidate its effects on key molecular targets.

The Rationale for Investigating R-(-)-Flecainide: Unraveling Stereoselective Nuances

Although the electrophysiological effects of the two enantiomers of flecainide are grossly similar, subtle but significant differences have been observed. Notably, while both R-(-)- and S-(+)-flecainide reduce the maximal upstroke velocity (Vmax) of the cardiac action potential to a similar extent, the onset of this effect is significantly faster for the R-(-)-enantiomer.[4] This suggests a potential difference in the kinetics of binding to the Nav1.5 channel, a critical parameter that could influence its efficacy and safety profile under different physiological conditions. Furthermore, studies on guinea-pig papillary muscle have indicated that the S-(+)-enantiomer may have a slightly more pronounced effect on Vmax suppression. These intriguing, albeit limited, findings underscore the necessity for a more comprehensive and direct comparison of the bioactivity of each enantiomer.

This guide, therefore, proposes a systematic in vitro evaluation of R-(-)-flecainide to:

-

Quantitatively determine its potency and kinetics of interaction with the primary cardiac sodium channel, Nav1.5.

-

Investigate its effects on other key cardiac ion channels , including RyR2, hERG, and L-type calcium channels, to build a comprehensive off-target activity profile.

-

Assess its cellular cytotoxicity to establish a preliminary therapeutic window.

By dissecting the individual contribution of R-(-)-flecainide, we can gain a more refined understanding of the structure-activity relationship of this important antiarrhythmic agent, potentially paving the way for the development of safer and more effective therapies.

Core In Vitro Assays for Characterizing R-(-)-Flecainide Bioactivity

A thorough preliminary in vitro assessment of R-(-)-flecainide should encompass a multi-pronged approach to evaluate its effects on key cardiac ion channels and overall cellular health. The following sections detail the essential experimental workflows.

Electrophysiological Characterization using Patch-Clamp Technique

The patch-clamp technique remains the gold standard for studying the direct effects of a compound on ion channel function with high fidelity.

Caption: Workflow for patch-clamp electrophysiology.

-

Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Two days prior to the experiment, plate the cells onto glass coverslips at a low density to ensure the isolation of single cells for patching.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Patch-Clamp Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution at room temperature.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -120 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit Nav1.5 currents.

-

-

Drug Application:

-

Record baseline currents in the drug-free external solution.

-

Prepare stock solutions of R-(-)-flecainide in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

-

Perfuse the cell with increasing concentrations of R-(-)-flecainide (e.g., 0.1, 1, 3, 10, 30, 100 µM), allowing for steady-state block to be reached at each concentration (typically 2-5 minutes).

-

Record currents at each drug concentration.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Normalize the current at each drug concentration to the baseline current.

-

Plot the normalized current as a function of drug concentration and fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC50).

-

Assessment of Ryanodine Receptor 2 (RyR2) Activity

Flecainide's interaction with RyR2 is a subject of intense research and debate, with some studies suggesting it plays a crucial role in its antiarrhythmic effect in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT).[2][5] It is therefore essential to characterize the effect of R-(-)-flecainide on RyR2-mediated calcium release.

Caption: Workflow for intracellular calcium imaging.

-

Cardiomyocyte Isolation: Isolate ventricular myocytes from adult rats or mice using established enzymatic digestion protocols.

-

Cell Loading: Incubate the isolated myocytes with the fluorescent calcium indicator Fluo-4 AM (e.g., 5 µM) for 20-30 minutes at room temperature in the dark.

-

Confocal Microscopy:

-

Transfer the loaded cells to a recording chamber on a confocal microscope stage and perfuse with a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Use a 488 nm laser for excitation and collect emission at >500 nm.

-

Acquire line-scan images (1-2 ms per line) to record spontaneous Ca2+ sparks.

-

Acquire 2D time-lapse images to visualize and quantify spontaneous Ca2+ waves.

-

-

Drug Application:

-

Record baseline spontaneous Ca2+ release events.

-

Perfuse the cells with R-(-)-flecainide at various concentrations (e.g., 1, 10, 50 µM).

-

Record Ca2+ events after a 5-10 minute incubation with the drug.

-

-

Data Analysis:

-

Use specialized software (e.g., ImageJ with appropriate plugins) to detect and analyze Ca2+ sparks, quantifying their frequency, amplitude (F/F0), full duration at half maximum (FDHM), and full width at half maximum (FWHM).

-

Measure the frequency and propagation velocity of Ca2+ waves.

-

Compare the parameters of Ca2+ release events before and after drug application.

-

Cell Viability and Cytotoxicity Assays

Early assessment of a compound's potential for cytotoxicity is crucial in drug development. Simple, high-throughput assays can provide an initial indication of the therapeutic window.

Caption: Workflow for cell viability assays.

-

Cell Seeding: Seed human cardiomyocyte progenitor cells (e.g., AC16) or another suitable cardiac cell line in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to attach and grow for 24 hours.

-

Drug Treatment: Prepare serial dilutions of R-(-)-flecainide in the cell culture medium. Replace the medium in the wells with the drug-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Assay:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the half-maximal cytotoxic concentration (CC50).

-

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Electrophysiological Effects of R-(-)-Flecainide on Cardiac Ion Channels

| Ion Channel | Cell Type | Parameter | R-(-)-Flecainide IC50 (µM) | S-(+)-Flecainide IC50 (µM) (for comparison) | Racemic Flecainide IC50 (µM) (for comparison) |

| Nav1.5 | HEK293 | Peak Current (Use-dependent) | To be determined | To be determined | 7.4[6] |

| hERG | HEK293 | Tail Current | To be determined | To be determined | 1.49[3] |

| RyR2 | Isolated Cardiomyocytes | Ca2+ Wave Frequency | To be determined | Not available | ~15.6 (in Casq2-/- myocytes)[7] |

| L-type Ca2+ (Cav1.2) | HEK293 | Peak Current | To be determined | Not available | Variable reports |

Note: IC50 values for racemic flecainide can vary depending on experimental conditions.

Table 2: Effects of R-(-)-Flecainide on Spontaneous Ca2+ Release in Cardiomyocytes

| Parameter | Control | R-(-)-Flecainide (1 µM) | R-(-)-Flecainide (10 µM) | R-(-)-Flecainide (50 µM) |

| Ca2+ Sparks | ||||

| Frequency (events/100 µm/s) | Baseline value | To be determined | To be determined | To be determined |

| Amplitude (F/F0) | Baseline value | To be determined | To be determined | To be determined |

| FDHM (ms) | Baseline value | To be determined | To be determined | To be determined |

| Ca2+ Waves | ||||

| Frequency (waves/min) | Baseline value | To be determined | To be determined | To be determined |

| Velocity (µm/s) | Baseline value | To be determined | To be determined | To be determined |

Table 3: Cytotoxicity of R-(-)-Flecainide

| Cell Line | Incubation Time (hours) | R-(-)-Flecainide CC50 (µM) |

| AC16 | 24 | To be determined |

| AC16 | 48 | To be determined |

| AC16 | 72 | To be determined |

Concluding Remarks and Future Directions

This technical guide provides a comprehensive framework for the initial in vitro characterization of R-(-)-flecainide. The proposed experiments will generate crucial data on its potency and mechanism of action at key cardiac molecular targets, as well as its potential for cytotoxicity. By systematically evaluating this enantiomer, researchers can begin to build a more complete picture of its pharmacological profile and determine if it offers any advantages over the currently used racemic mixture.

Future studies should aim to expand upon these preliminary findings. Investigating the effects of R-(-)-flecainide in more complex and physiologically relevant models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from healthy individuals and patients with specific channelopathies, will be essential. Furthermore, exploring its impact on other cardiac currents and cellular processes will provide a more holistic understanding of its bioactivity. Ultimately, a thorough and rigorous in vitro evaluation is the critical first step in determining the potential of R-(-)-flecainide as a refined therapeutic agent for the management of cardiac arrhythmias.

References

-

Kroemer, H. K., Funck-Brentano, C., Silber, B., D'Amato, C., Roden, D. M., & Woosley, R. L. (1989). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Clinical Pharmacology & Therapeutics, 46(5), 553-560. [Link]

-

Hwang, H. S., Hasdemir, C., Laver, D., Mehra, D., Turhan, K., Faggioni, M., ... & Knollmann, B. C. (2011). Inhibition of cardiac Ca2+ release channels (RyR2) determines efficacy of class I antiarrhythmic drugs in catecholaminergic polymorphic ventricular tachycardia. Circulation: Arrhythmia and Electrophysiology, 4(3), 397-405. [Link]

-

Kryshtal, D. O., Blackwell, D. J., Egly, C. L., Smith, A. N., Batiste, S. M., Johnston, J. N., ... & Knollmann, B. C. (2021). RYR2 channel inhibition is the principal mechanism of flecainide action in CPVT. Circulation Research, 128(3), 353-367. [Link]

-

Watanabe, H., Chopra, N., Laver, D., Hwang, H. S., Davies, S. S., Roach, D. E., ... & Knollmann, B. C. (2009). Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass. Circulation Research, 105(10), 1001-1009. [Link]

-

Ramos, E., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of Physiology, 560(1), 37-49. [Link]

-

Salvage, S. C., Gallant, E. M., Fraser, J. A., Huang, C. L. H., & Dulhunty, A. F. (2021). Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action. Cells, 10(8), 2101. [Link]

-

Mazola, Y., Montesinos, J. C. M., Ramírez, D., Zúñiga, L., Decher, N., Ravens, U., ... & González, W. (2022). Common structural pattern for flecainide binding in atrial-selective Kv1. 5 and Nav1. 5 channels: a computational approach. International Journal of Molecular Sciences, 23(13), 7109. [Link]

-

Steer, E. J., Steele, D. S., & MacLeod, K. T. (2023). Flecainide induces a sustained countercurrent dependent effect on RyR2 in permeabilized WT ventricular myocytes but not in intact cells. Frontiers in Physiology, 14, 1139634. [Link]

-

Melgari, D., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Journal of molecular and cellular cardiology, 86, 12-23. [Link]

-

Kryshtal, D. O., & Knollmann, B. C. (2022). How does flecainide impact RyR2 channel function?. The Journal of general physiology, 154(8). [Link]

-

Ujhelyi, M. R., Vrolix, M., & Woosley, R. L. (1991). Stereospecific interaction of tocainide with the cardiac sodium channel. Journal of cardiovascular pharmacology, 17(2), 263-268. [Link]

-

Mazola, Y., Montesinos, J. C. M., Ramírez, D., Zúñiga, L., Decher, N., Ravens, U., ... & González, W. (2022). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach. [Link]

-

Mazola, Y., Montesinos, J. C. M., Ramírez, D., Zúñiga, L., Decher, N., Ravens, U., ... & González, W. (2022). Common structural pattern for flecainide binding in atrial-selective Kv1. 5 and Nav1. 5 channels: a computational approach. International Journal of Molecular Sciences, 23(13), 7109. [Link]

-

Heath, B. M., Cui, Y., Worton, S., Lawton, B., Ward, G., Ballini, E., ... & McMahon, N. C. (2011). Translation of flecainide-and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical. Journal of pharmacological and toxicological methods, 63(3), 258-268. [Link]

-

Melgari, D., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Journal of molecular and cellular cardiology, 86, 12-23. [Link]

-

Paul, A. A., Witchel, H. J., & Hancox, J. C. (2002). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. British journal of pharmacology, 136(5), 717-729. [Link]

-

Capucci, A., & Boriani, G. (2020). Flecainide: Electrophysiological properties, clinical indications, and practical aspects. Journal of cardiovascular pharmacology, 76(6), 657-664. [Link]

-